Ethyl 2-(2-bromoethylidene)-1-hydrazinecarboxylate
Description
Ethyl 2-(2-bromoethylidene)-1-hydrazinecarboxylate is a brominated hydrazinecarboxylate ester characterized by a reactive bromoethylidene substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic systems such as pyrazolines and thiadiazoles, which are pharmacologically relevant . Its structure combines a hydrazinecarboxylate backbone with a bromoethylidene group, enabling nucleophilic substitution reactions and cyclization pathways.
Properties
IUPAC Name |
ethyl N-[(E)-2-bromoethylideneamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrN2O2/c1-2-10-5(9)8-7-4-3-6/h4H,2-3H2,1H3,(H,8,9)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKENZCBNZGXLMI-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN=CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N/N=C/CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 2-(2-bromoethylidene)-1-hydrazinecarboxylate typically involves the condensation of an α-bromoketone with ethyl hydrazinecarboxylate (ethyl carbazate). This reaction forms the hydrazone linkage, introducing the bromoethylidene group onto the hydrazinecarboxylate scaffold.
Detailed Procedure
-
- α-Bromoketone (e.g., 2-bromoacetophenone or related α-bromo carbonyl compounds)
- Ethyl hydrazinecarboxylate (ethyl carbazate)
-
- Solvent: Commonly toluene or a mixture of toluene and methanol
- Temperature: Room temperature (~25 °C) for initial stirring, followed by cooling to around −10 °C to precipitate the product
- Time: Stirring for approximately 10 hours at room temperature, then cooling for 2 hours
-
- Mix α-bromoketone and ethyl hydrazinecarboxylate in the solvent system.
- Stir the mixture at room temperature to allow hydrazone formation.
- Cool the reaction mixture to induce crystallization of the product.
- Filter and purify the precipitate by recrystallization, typically from acetone.
Reaction Scheme
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | α-Bromoketone + Ethyl hydrazinecarboxylate in toluene/methanol, stir 10 h at 25 °C | Formation of hydrazone intermediate |
| 2 | Cool to −10 °C for 2 h | Precipitation of this compound |
| 3 | Filtration and recrystallization from acetone | Purified product |
Analytical Data Supporting Preparation
- NMR (1H, 13C): Characteristic signals for hydrazone NH, ethyl ester protons, and bromoethylidene methylene groups.
- IR Spectroscopy: Strong absorption bands for carbamate carbonyl (~1690 cm⁻¹), NH stretching (~3200 cm⁻¹), and C-Br stretching.
- Elemental Analysis: Consistent with calculated values for C, H, N, and Br content.
Alternative Synthetic Considerations
- Use of methyl hydrazinecarboxylate instead of ethyl hydrazinecarboxylate yields methyl analogues, indicating flexibility in ester group variation.
- The α-bromoketone precursor can be varied to introduce different aryl or alkyl substituents, allowing structural diversification.
- The reaction is generally performed under mild conditions without the need for strong acids or bases, minimizing side reactions.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | α-Bromoketone, Ethyl hydrazinecarboxylate |
| Solvent | Toluene, Methanol |
| Temperature | 25 °C (stirring), then −10 °C (cooling) |
| Reaction time | 10 hours stirring + 2 hours cooling |
| Product isolation | Filtration, recrystallization (acetone) |
| Yield | 40-50% |
| Product form | Crystalline solid |
| Isomer mixture | E/Z hydrazone isomers (E predominant) |
| Analytical confirmation | NMR, IR, elemental analysis |
Research Findings and Notes
- The condensation reaction is a well-established method for hydrazone formation, with the α-bromoketone providing the electrophilic site for nucleophilic attack by the hydrazine nitrogen.
- The bromo substituent remains intact during the reaction, allowing further functionalization if desired.
- The mild reaction conditions and straightforward purification make this method practical for laboratory synthesis.
- The hydrazone linkage formed is stable under ambient conditions but can be sensitive to hydrolysis under acidic or basic conditions, which should be considered during handling and storage.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-bromoethylidene)-1-hydrazinecarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.
Oxidation Reactions: Products include oxides and other higher oxidation state compounds.
Reduction Reactions: Products include hydrazine derivatives and reduced forms of the original compound.
Scientific Research Applications
Ethyl 2-(2-bromoethylidene)-1-hydrazinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-bromoethylidene)-1-hydrazinecarboxylate involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Hydrazinecarboxylate Derivatives
| Compound Name | Molecular Formula | Substituents | Key Functional Groups | Molecular Weight | CAS Number |
|---|---|---|---|---|---|
| Ethyl 2-(2-bromoethylidene)-1-hydrazinecarboxylate | C₅H₈BrN₂O₂ | Bromoethylidene | Hydrazinecarboxylate, Bromoalkene | 225.03 g/mol | Not explicitly listed |
| Ethyl 2-[(Z)-2-benzylhydrazin-1-ylidene]-2-bromoacetate | C₁₁H₁₂BrN₂O₂ | Benzyl, Bromoacetate | Hydrazone, Bromoester | 291.13 g/mol | Not provided |
| Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate | C₈H₁₁N₃O₂S | Thienyl, Methyl ester | Hydrazinecarboxylate, Thiophene | 213.25 g/mol | sc-328273 |
| Methyl 2-[(E)-(2,3-dichlorophenyl)methylidene]-1-hydrazinecarboxylate | C₁₀H₉Cl₂N₃O₂ | Dichlorophenyl | Hydrazinecarboxylate, Dichloroarene | 274.10 g/mol | 356101-82-1 |
Key Observations :
Key Observations :
- Bromination Strategies : The use of N-bromosuccinimide (NBS) in synthesizing bromoacetate derivatives (e.g., ) highlights the importance of controlled bromination for regioselectivity.
- Catalytic Approaches: Isoquinoline-catalyzed reactions (e.g., in ) are common for hydrazine derivatives but remain unexplored for the target compound .
Physicochemical Properties
- Solubility : Bromoethylidene derivatives are typically less polar than their hydroxyl or carboxylate analogs, favoring solubility in organic solvents like dichloromethane .
- Stability: The bromine atom may increase susceptibility to photodegradation compared to non-halogenated analogs. Hydrogen bonding (N–H···O) in crystals enhances thermal stability .
Key Observations :
- Bromine’s Role: The electrophilic bromine in the target compound may enhance binding to thiol-containing enzymes, a property less pronounced in chlorinated or non-halogenated analogs .
- Heterocyclic Derivatives : Thienyl and pyridinyl analogs (e.g., ) show broader receptor interactions due to aromatic heterocycles, whereas bromoethylidene derivatives are more reactive in covalent inhibition.
Biological Activity
Ethyl 2-(2-bromoethylidene)-1-hydrazinecarboxylate (CAS Number: 62105-91-3) is an organic compound with significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
This compound has the molecular formula CHBrNO and a molecular weight of 209.04 g/mol. The compound is synthesized through the reaction of ethyl hydrazinecarboxylate with 2-bromoacetaldehyde, typically in an organic solvent like ethanol or methanol under reflux conditions. The reaction mechanism involves a nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of water to yield the desired product.
Synthetic Route Overview
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | Ethyl hydrazinecarboxylate + 2-bromoacetaldehyde | Reflux in ethanol | This compound |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies show that this compound can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death .
The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. The bromine atom in the compound enhances its reactivity, allowing it to interact with enzymes and disrupt cellular processes. This interaction may lead to enzyme inhibition or modification of signaling pathways critical for cell survival and proliferation .
Comparative Analysis with Similar Compounds
This compound can be compared with other halogenated hydrazine derivatives:
| Compound Name | Halogen | Biological Activity |
|---|---|---|
| Ethyl 2-(2-chloroethylidene)-1-hydrazinecarboxylate | Chlorine | Moderate antimicrobial activity |
| Ethyl 2-(2-iodoethylidene)-1-hydrazinecarboxylate | Iodine | Enhanced anticancer properties due to increased reactivity |
| Ethyl 2-(2-fluoroethylidene)-1-hydrazinecarboxylate | Fluorine | Unique metabolic pathways affecting toxicity |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating significant antibacterial activity.
Case Study 2: Anticancer Potential
In vitro assays on human lung cancer cell lines demonstrated that treatment with this compound resulted in a reduction of cell viability by over 50% at concentrations above 50 µM after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, supporting its potential as an anticancer agent.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(2-bromoethylidene)-1-hydrazinecarboxylate, and what reagents are critical for its preparation?
The compound is typically synthesized via alkylation or condensation reactions. For example:
- Hydrazine alkylation : Reacting hydrazine derivatives with brominated ethylidene precursors (e.g., ethyl iodide) under reflux conditions in ethanol or THF, as seen in analogous syntheses of hydrazinecarboxylates .
- Acetylation : Using acetic anhydride to introduce acetyl groups to the hydrazine backbone, followed by bromination steps to achieve the ethylidene-bromo moiety .
Critical reagents include bromoethylidene precursors, acetic anhydride, and catalysts like triethylamine for pH control.
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Key methods include:
- IR spectroscopy : To confirm functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : To resolve the ethylidene proton environment (δ 5.8–6.2 ppm for vinyl protons) and bromine-induced deshielding effects .
- Elemental analysis : To verify stoichiometry and purity, especially for bromine content .
- X-ray crystallography : For resolving stereochemistry and bond angles, often using SHELX software for refinement .
Q. How is the stability of this compound assessed under varying storage conditions?
Stability studies involve:
- Thermogravimetric analysis (TGA) : To determine decomposition temperatures.
- HPLC monitoring : Tracking degradation products over time in solvents like DMSO or methanol .
- Light sensitivity tests : Storing samples in amber vials under inert gas (N₂/Ar) to prevent bromine loss via photolytic cleavage .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT calculations : Modeling the electron density around the bromoethylidene group to predict sites for nucleophilic attack (e.g., SN2 at the β-carbon) .
- Molecular docking : Assessing interactions with biological targets (e.g., microbial enzymes) to guide antimicrobial studies .
- Solvent effects : Simulating reaction pathways in polar aprotic vs. protic solvents to optimize synthetic yields .
Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?
- Multi-technique validation : Cross-referencing NMR/IR data with X-ray crystallography to confirm bond configurations .
- Dynamic NMR : Resolving tautomeric equilibria (e.g., keto-enol shifts) in hydrazine derivatives by variable-temperature studies .
- Isotopic labeling : Using deuterated analogs to assign ambiguous proton signals .
Q. How can reaction conditions be optimized to improve yields in large-scale syntheses?
- Solvent selection : High-polarity solvents (e.g., DMF) enhance solubility of intermediates but may require purification adjustments .
- Catalytic additives : Lewis acids like ZnCl₂ accelerate bromoethylidene formation while minimizing side reactions .
- Flow chemistry : Continuous reactors improve heat dissipation and reduce decomposition risks in exothermic steps .
Q. What protocols are used to evaluate the antimicrobial activity of this compound?
- Agar dilution assays : Testing against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria at concentrations ranging from 1–100 µg/mL .
- Zone of inhibition : Comparing activity to standard antibiotics (e.g., ampicillin) on Mueller-Hinton agar .
- Synergy studies : Combining with adjuvants (e.g., clavulanic acid) to overcome resistance mechanisms .
Q. How does the bromoethylidene moiety influence the compound’s reactivity in cross-coupling reactions?
- Suzuki-Miyaura coupling : The bromine atom serves as a leaving group for palladium-catalyzed aryl-aryl bond formation, enabling diversification into biaryl derivatives .
- Buchwald-Hartwig amination : Substituting bromine with amines to generate hydrazine-amide hybrids .
- Side reaction mitigation : Using bulky ligands (e.g., XPhos) to suppress β-hydride elimination .
Methodological Considerations
Q. What are the best practices for handling air- or moisture-sensitive intermediates in its synthesis?
- Schlenk techniques : Performing reactions under inert atmospheres (Ar/N₂) using anhydrous solvents .
- Stabilizers : Adding molecular sieves (3Å) to scavenge trace water in reaction mixtures .
- Low-temperature work : Quenching reactive intermediates at −78°C (dry ice/acetone baths) to prevent decomposition .
Q. How are crystallographic data analyzed to resolve disorder in the ethylidene group?
- SHELXL refinement : Applying restraints to bond lengths and angles for disordered bromoethylidene fragments .
- Twinned data correction : Using PLATON to model pseudo-merohedral twinning in crystals .
- Hirshfeld surface analysis : Visualizing intermolecular interactions (e.g., C-H···O) that stabilize the lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
